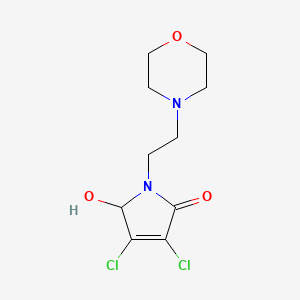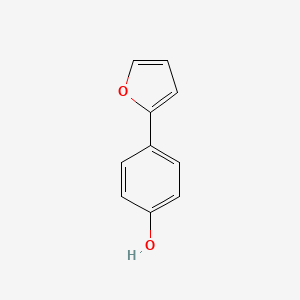
4-(Furan-2-yl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Furan-2-yl)phenol, 95% (4-F2P) is an organic compound with a molecular formula of C6H5O2. It is a colorless, crystalline solid with a melting point of 97-99 °C and a boiling point of 270-271 °C. It is an odorless, non-toxic compound which is widely used in the synthesis of various organic compounds. 4-F2P is also used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic materials.
Mechanism of Action
4-(Furan-2-yl)phenol, 95% acts as an acid-catalyzed electrophilic aromatic substitution reaction, in which the incoming nucleophile displaces the phenolic proton to form the desired product. The reaction is initiated by the protonation of the phenolic oxygen by the acid catalyst, followed by the nucleophilic attack of the incoming nucleophile. This reaction is reversible, and the product can be further transformed by other reactions such as oxidation, reduction, or hydrolysis.
Biochemical and Physiological Effects
4-(Furan-2-yl)phenol, 95% has been shown to have no significant biochemical or physiological effects when used in laboratory experiments. It is a non-toxic compound, and there is no significant evidence of any adverse effects on humans or animals when used in research.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(Furan-2-yl)phenol, 95% in laboratory experiments is its high purity and low cost. It is also easy to handle and store, and it is non-toxic and non-flammable. The main limitation of using 4-(Furan-2-yl)phenol, 95% is that it is not very stable, and it can decompose if exposed to high temperatures or strong acids.
Future Directions
In the future, 4-(Furan-2-yl)phenol, 95% could potentially be used in the synthesis of more complex organic compounds, such as polymers and dyes. It could also be used in the development of new catalysts for organic reactions. Additionally, it could be used in the synthesis of pharmaceuticals, agrochemicals, and other organic materials. Finally, it could be used in the development of new methods for the synthesis of heterocyclic compounds.
Synthesis Methods
4-(Furan-2-yl)phenol, 95% can be synthesized from the reaction of furfural and phenol in the presence of a catalyst such as sulfuric acid. The reaction is carried out at a temperature of 120-140 °C for 3-4 hours. The yield of the reaction is typically around 95%. The reaction product is a colorless, crystalline solid which can be purified by recrystallization from ethanol.
Scientific Research Applications
4-(Furan-2-yl)phenol, 95% has been widely used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of various organic compounds such as polymers, dyes, and pharmaceuticals. It has also been used in the synthesis of various heterocyclic compounds such as furanones, thiophenes, and pyridines. In addition, 4-(Furan-2-yl)phenol, 95% has been used in the development of new catalysts for organic reactions.
properties
IUPAC Name |
4-(furan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKSSBPEKFRREA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482270 |
Source


|
| Record name | 4-(2-furyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Furyl)phenol | |
CAS RN |
35461-94-0 |
Source


|
| Record name | 4-(2-furyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 8-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B6308901.png)

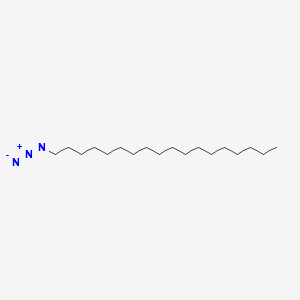
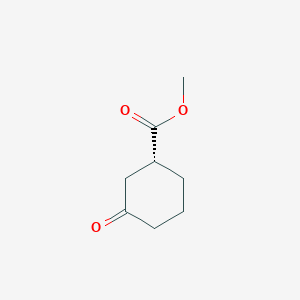
![Benzyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B6308929.png)


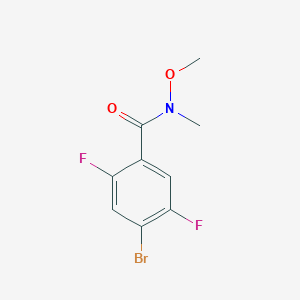
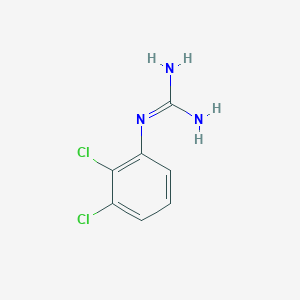
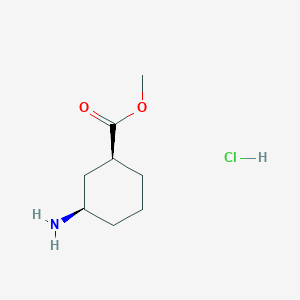
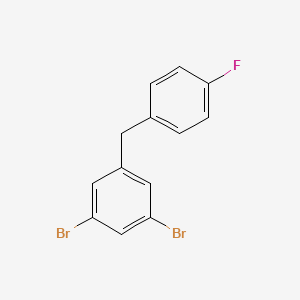

![1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanone](/img/structure/B6309000.png)
